molecular formula C20H16ClNO3S B2655308 ETHYL 2-(2-CHLOROBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE CAS No. 331760-72-6

ETHYL 2-(2-CHLOROBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B2655308
CAS No.: 331760-72-6
M. Wt: 385.86
InChI Key: BJHJKGLSJWICGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-(2-CHLOROBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chlorobenzamido group and a phenyl group attached to the thiophene ring, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

The synthesis of ETHYL 2-(2-CHLOROBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the thiophene ring. One common method involves the reaction of cyclohexanones with ethyl cyanoacetate to form ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations.

Chemical Reactions Analysis

ETHYL 2-(2-CHLOROBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE can undergo several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine would yield a brominated thiophene derivative.

Mechanism of Action

The mechanism of action of ETHYL 2-(2-CHLOROBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis . The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

ETHYL 2-(2-CHLOROBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[(2-chlorobenzoyl)amino]-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO3S/c1-2-25-20(24)17-15(13-8-4-3-5-9-13)12-26-19(17)22-18(23)14-10-6-7-11-16(14)21/h3-12H,2H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHJKGLSJWICGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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